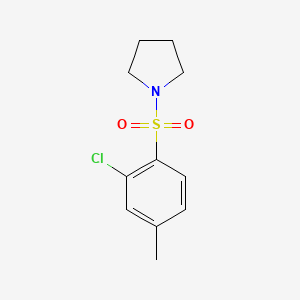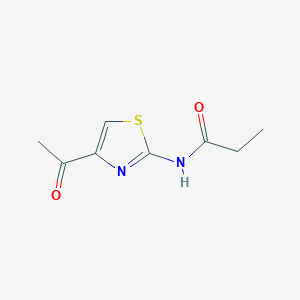![molecular formula C10H19ClN2O2 B7567967 N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mécanisme D'action
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide activates AMPK, a protein kinase that plays a crucial role in regulating cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic pathways, such as protein and lipid synthesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation. N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity.
Biochemical and Physiological Effects:
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and improve glucose tolerance in animal models of diabetes. N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has also been shown to induce apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored at room temperature for extended periods. However, N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has several limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been shown to have off-target effects, which can complicate the interpretation of results.
Orientations Futures
For the study of N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide include the development of more potent and selective activators, investigation of its effects on other cellular pathways, and exploration of its use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide involves the reaction of tert-butylamine with 2-chloro-N-methylpropanamide, followed by the reaction of the resulting product with ethyl oxalyl chloride. The final product is obtained by treating the intermediate with lithium aluminum hydride. The yield of N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide synthesis is around 20-30%.
Applications De Recherche Scientifique
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes. N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-7(11)9(15)13(5)6-8(14)12-10(2,3)4/h7H,6H2,1-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEVNGRBUCTRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)


![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)